Kinase Specificity: MurNAc vs. GlcNAc
In a direct enzymatic comparison, the bacterial murein sugar kinase (MurK) from Clostridium acetobutylicum phosphorylates MurNAc with a Km of 190 μM, compared to a Km of 127 μM for its natural analog N-acetylglucosamine (GlcNAc) [1]. While the enzyme exhibits a 1.5-fold higher kcat for GlcNAc (65.0 s⁻¹), its overall catalytic efficiency (kcat/Km) for both substrates underscores its dual specificity for these unique cell wall sugars, a feature not shared with other hexoses or their non-acetylated forms (e.g., glucosamine or muramic acid), which were not substrates [1]. This quantitative data establishes MurNAc as a specific, biologically relevant substrate for identifying and characterizing enzymes in the peptidoglycan recycling pathway.
GlcNAc Km = 127 μM
Km 1.5-fold higher for MurNAc
| Evidence Dimension | Enzyme Kinetics (Km) |
|---|---|
| Target Compound Data | Km = 190 μM |
| Comparator Or Baseline | N-acetylglucosamine (GlcNAc): Km = 127 μM |
| Quantified Difference | Km is 1.5-fold higher (63 μM difference) for MurNAc |
| Conditions | MurK kinase assay, C. acetobutylicum enzyme |
Why This Matters
This quantitative Km comparison validates MurNAc as a distinct and essential substrate for kinase assays, ensuring accurate study of cell wall recycling without confounding activity from generic amino sugars.
- [1] Reith, J., et al. Characterization of an N-Acetylmuramic Acid/N-Acetylglucosamine Kinase of Clostridium acetobutylicum. Journal of Bacteriology, Volume 193, Issue 19, Oct 2011, Pages 5386–5392. View Source
